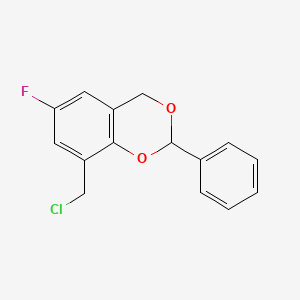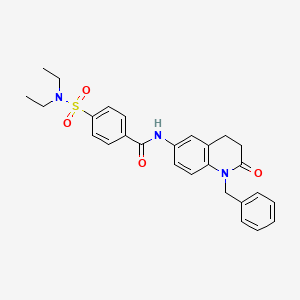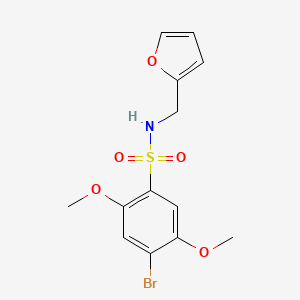
8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine” is a complex organic molecule. It likely contains a benzodioxine core structure, which is a type of heterocyclic compound . The “8-(Chloromethyl)-6-fluoro-2-phenyl” part suggests the presence of a chloromethyl group, a fluorine atom, and a phenyl group attached to the benzodioxine core at specific positions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Generally, chloromethyl groups can participate in various reactions, including nucleophilic substitution . The presence of a fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The reactivity and structural analysis of related benzodioxin compounds have been explored, providing insights into their chemical behavior and potential as intermediates in organic synthesis. For instance, studies on the reaction between 2-nitrophenol and trichloroacetaldehyde led to the synthesis of benzodioxin derivatives, highlighting their structural complexity and the steric effects influencing their formation (A. Irving & H. Irving, 1991).
Pharmacological Applications
- Benzodioxin derivatives have been synthesized for potential pharmacological uses, such as novel immunosuppressants and antibacterial agents. Research into novel synthetic routes for such compounds demonstrates their relevance in developing new therapeutic agents (I. Chujo et al., 2001).
Agrochemical and Pesticidal Activity
- The design and synthesis of benzoheterocyclic analogues, including benzodioxine derivatives, have been explored for insecticidal activity. These studies aim to develop more effective pesticides by manipulating the chemical structure to enhance activity against agricultural pests (Yoshihiro. Sawada et al., 2003).
Antibacterial and Antifungal Agents
- Research into benzodioxin derivatives has also focused on their potential as antimicrobial agents. Synthesis of novel compounds and evaluation of their antibacterial and antifungal activities highlight the therapeutic potential of benzodioxines in treating infectious diseases. Some compounds have shown promising results, indicating their value in pharmaceutical research (M. Abbasi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(chloromethyl)-6-fluoro-2-phenyl-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOMRVUJRZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCl)OC(O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)
![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)
![ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate](/img/structure/B2804363.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804367.png)

![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)
![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)